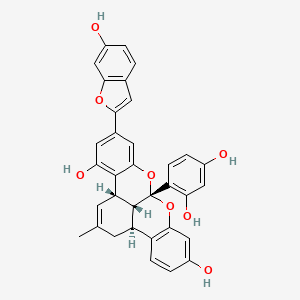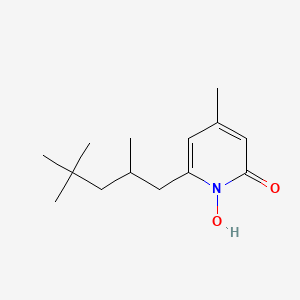
Piroctone
Descripción general
Descripción
Piroctone is a cyclic hydroxamic acid that consists of 1-hydroxypyridin-2-one bearing methyl and 2,4,4-trimethylpentyl substtituents at positions 4 and 6 respectively. It has a role as an antiseborrheic. It is a cyclic hydroxamic acid, a pyridone and a hydroxypyridone antifungal drug.
Aplicaciones Científicas De Investigación
Conceptual Framework in Understanding Sepsis
Piroctone's conceptual framework is utilized in understanding and categorizing sepsis, particularly in infants and children. The PIRO model (predisposition, infection, response, organ dysfunction) aims to provide a detailed analysis of each component part of the septic process, contributing to improved therapeutic interventions and a deeper understanding of the development of sepsis (Opal, 2005).
Understanding Problematic Internet Use (PIU)
Studies have utilized the PIRO model to investigate and understand the phenomenon of Problematic Internet Use (PIU) among US adolescents and college students. However, the research in this area has been hampered by methodological inconsistencies, emphasizing the need for future studies adhering to recognized quality guidelines (Moreno et al., 2011).
Central Nervous System Acting Agents
Research has explored the conversion of piroxicam, a molecule similar to piroctone, into Central Nervous System (CNS) acting agents, such as depressants. This study delved into the potential of piroxicam metabolites to be converted into various CNS acting depressants, thereby influencing CNS activities through various receptors (Saganuwan, 2017).
Energy Storage and Battery Technology
In the context of energy storage and battery technology, research has focused on potassium-ion batteries (PIBs), where piroctone analogs like PIRO (Potassium Ion-based Research Opportunities) are considered. The research aims to overcome essential issues in potassium-ion battery research by proposing strategies and understanding the drawbacks of each component, crucial for the exploration of suitable electrode materials/electrolytes and the establishment of electrode/cell assembly technologies (Zhang, Liu, & Guo, 2019).
Land Use and Management on Soil Phosphorus
The Hedley sequential-phosphorus (P)-fractionation method, related to piroctone's research field, has been employed to study the effects of land-use and management systems on soil phosphorus in various countries. The data obtained offers insights into how vegetation types, covers, and the duration of soil-management studies substantially affect all phosphorus fractions, with pronounced impacts on the labile and moderately labile phosphorus (Negassa & Leinweber, 2009).
Propiedades
Número CAS |
50650-76-5 |
|---|---|
Nombre del producto |
Piroctone |
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3 |
Clave InChI |
OIQJEQLSYJSNDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
SMILES canónico |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
melting_point |
108.0 °C |
Otros números CAS |
50650-76-5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

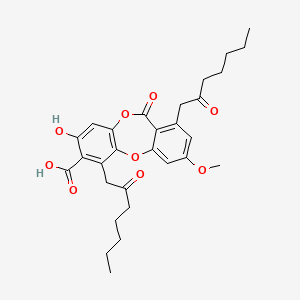
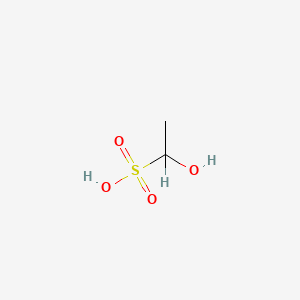
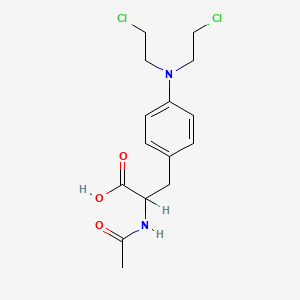
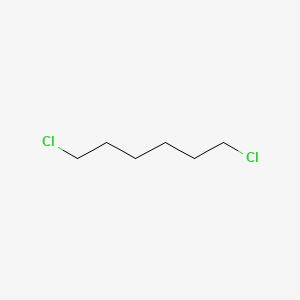
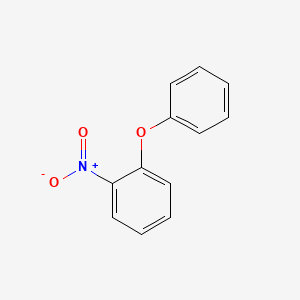
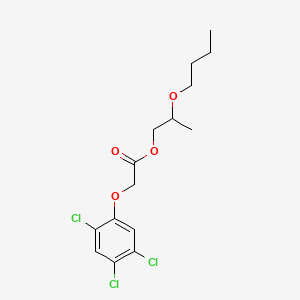
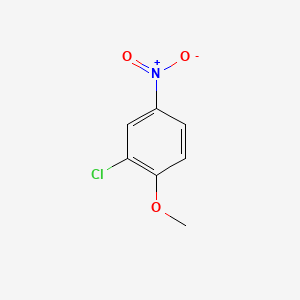
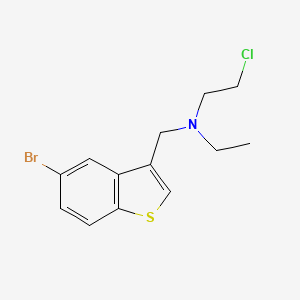
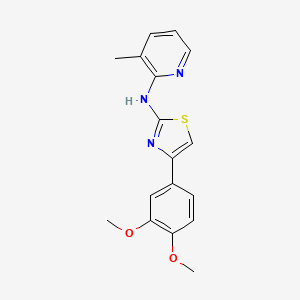

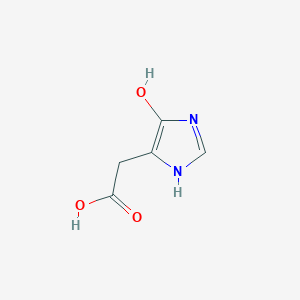
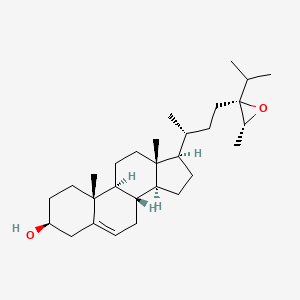
![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
